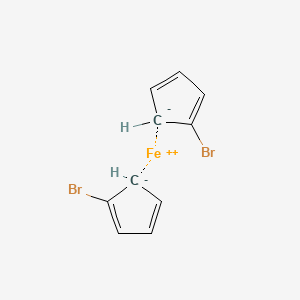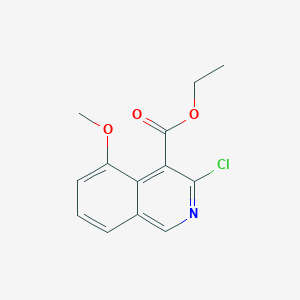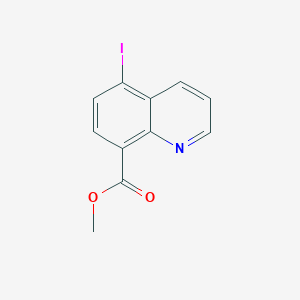
Methyl 5-iodoquinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-iodoquinoline-8-carboxylate: is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features an iodine atom at the 5th position and a carboxylate ester group at the 8th position on the quinoline ring, making it a valuable intermediate in various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-iodoquinoline-8-carboxylate typically involves the iodination of quinoline derivatives followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the quinoline ring. The carboxylate group can then be introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and various coupled products .
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-iodoquinoline-8-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Quinoline derivatives have shown potential in the treatment of various diseases, including malaria, cancer, and bacterial infections. This compound serves as a precursor for these bioactive compounds .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials that require the quinoline scaffold .
Mecanismo De Acción
The mechanism of action of methyl 5-iodoquinoline-8-carboxylate is primarily related to its ability to interact with biological targets through its quinoline core. The iodine atom and carboxylate group can enhance its binding affinity to specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative synthesized from this compound .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position.
5-Chloroquinoline-8-carboxylate: A similar compound with a chlorine atom instead of iodine.
Uniqueness: Methyl 5-iodoquinoline-8-carboxylate is unique due to the presence of the iodine atom, which can significantly alter its reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for developing new pharmaceuticals and industrial materials .
Propiedades
Fórmula molecular |
C11H8INO2 |
|---|---|
Peso molecular |
313.09 g/mol |
Nombre IUPAC |
methyl 5-iodoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H8INO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3 |
Clave InChI |
DEMCTHILCXSTSX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=C(C=C1)I)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



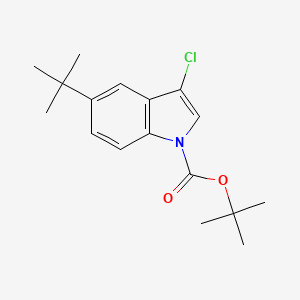

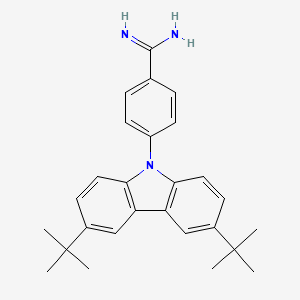
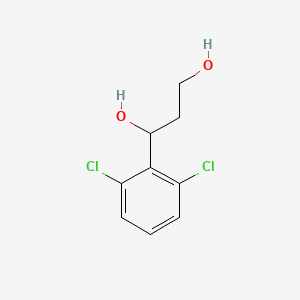
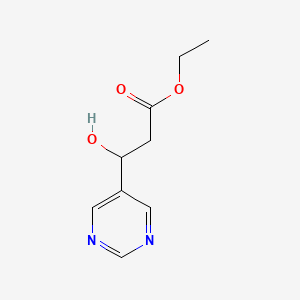

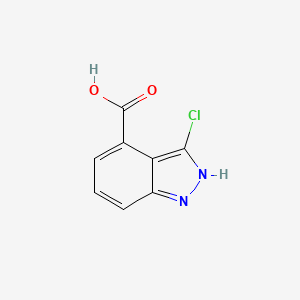
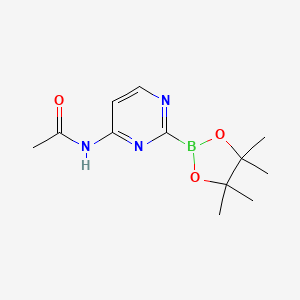
![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)

